Ethyl 3-amino-3-(pyridin-4-yl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate involves using 4-(methylamino)-3-nitrobenzoic acid as a starting material. The compound is obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography . It is one of the most important intermediates in the synthesis of Dabigatran etexilate .Molecular Structure Analysis
The molecular structure of this compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . The InChI code for the compound is1S/C10H14N2O2/c1-2-14-10 (13)6-9 (11)8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 194.23 . The InChI code for the compound is1S/C10H14N2O2/c1-2-14-10 (13)6-9 (11)8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3
. The storage temperature is recommended to be 2-8°C .
Scientific Research Applications
1. Crystal Structure Studies
Ethyl 3-amino-3-(pyridin-4-yl)propanoate has been investigated for its crystal structure, particularly in the context of pharmaceutical compounds like Dabigatran etexilate tetrahydrate. Studies have examined the dihedral angles formed by benzene and pyridine rings in relation to the benzimidazole mean plane and explored intramolecular hydrogen bonding patterns. This research is essential for understanding the molecular geometry and interactions within complex pharmaceutical compounds (Liu et al., 2012).
2. Anti-Cancer Activity
Research into the anti-cancer properties of this compound derivatives has shown potential therapeutic applications. A specific compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, has been synthesized and tested for its in vitro anti-cancer activity against human gastric cancer cell lines, demonstrating the compound's relevance in oncological research (Liu et al., 2019).
3. Polymorphic Forms in Pharmaceuticals
This compound has been studied for its role in creating polymorphic forms of investigational pharmaceutical compounds. These studies involve characterizing different polymorphic forms using spectroscopic and diffractometric techniques, which is crucial for the development and analysis of pharmaceuticals (Vogt et al., 2013).
4. Heterocyclic Compound Synthesis
This compound is also instrumental in synthesizing new heterocyclic compounds. For instance, it has been used in the synthesis of Dabigatran Etexilate, an anticoagulant drug, showcasing its utility in creating complex pharmaceutical agents (Huansheng, 2013).
Safety and Hazards
Ethyl 3-amino-3-(pyridin-4-yl)propanoate may cause irritation of the digestive tract. Ingestion of large amounts may cause gastrointestinal irritation . It may also cause respiratory tract irritation . The compound should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .
Mechanism of Action
Target of Action
Ethyl 3-amino-3-(pyridin-4-yl)propanoate is a new heterocyclic compound . It has been found to have in vitro anti-cancer activity against three human gastric cancer cell lines: SGC-790, MKN-4, and MKN45 . Therefore, the primary targets of this compound are likely to be certain proteins or enzymes involved in the growth and proliferation of these cancer cells.
Mode of Action
It is known that the compound forms hydrogen bonds and π interactions with molecules in the crystal , which suggests that it may interact with its targets in a similar manner. These interactions could lead to changes in the targets’ structure or function, thereby inhibiting the growth of cancer cells.
Result of Action
The in vitro anti-cancer activity of this compound suggests that the compound’s action results in the inhibition of cancer cell growth
Properties
IUPAC Name |
ethyl 3-amino-3-pyridin-4-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)7-9(11)8-3-5-12-6-4-8/h3-6,9H,2,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUSVQSWWDQQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634255 | |
Record name | Ethyl 3-amino-3-(pyridin-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77742-28-0 | |
Record name | Ethyl 3-amino-3-(pyridin-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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